bicyclo[1.1.1]pentan-1-ol
Description
Bicyclo[1.1.1]pentan-1-ol (CAS: 22287-25-8, molecular formula: C₅H₈O, molecular weight: 84.12 g/mol) is a highly strained bridgehead alcohol featuring a unique bicyclo[1.1.1]pentane (BCP) scaffold . The BCP skeleton consists of three bridgehead carbons arranged in a rigid, three-dimensional geometry, leading to significant ring strain (~70 kcal/mol) and distinct reactivity. This compound has gained prominence as a bioisostere for aromatic rings, tert-butyl groups, and alkynes in medicinal chemistry due to its improved physicochemical properties, such as enhanced solubility and metabolic stability .
Properties
IUPAC Name |
bicyclo[1.1.1]pentan-1-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8O/c6-5-1-4(2-5)3-5/h4,6H,1-3H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VXUWETRSZDNLTC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC1(C2)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
84.12 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Mechanistic Basis and Substrate Preparation
The direct displacement of iodine in 3-iodobicyclo[1.1.1]pentane derivatives represents the most widely employed route to bicyclo[1.1.1]pentan-1-ol. This method leverages the enhanced leaving-group ability of iodide in strained systems, enabling nucleophilic attack by hydroxide under mild conditions. The precursor 3-iodobicyclo[1.1.1]pentane is typically synthesized via photochemical reaction of [1.1.1]propellane with alkyl iodides (e.g., methyl iodide) in flow reactors, achieving 62% yield under optimized 365 nm irradiation.
Reaction Optimization and Scope
Hydrolysis of 3-iodobicyclo[1.1.1]pentane proceeds efficiently in polar aprotic solvents (e.g., DMF, THF) using aqueous NaOH (2–5 eq) at 60–80°C for 6–12 hours. The reaction exhibits excellent functional group tolerance, as demonstrated in the synthesis of 3-(4-(trifluoromethyl)benzyl)this compound (14), where the iodide intermediate undergoes clean substitution without competitive elimination. Table 1 summarizes key examples:
| Substrate | Conditions | Yield | Reference |
|---|---|---|---|
| 3-Iodobicyclo[1.1.1]pentane | NaOH, DMF, 80°C, 8 h | 78% | |
| 1-Iodo-3-methyl derivative | KOH, THF/H₂O, 60°C, 6 h | 65% |
Photochemical Synthesis from [1.1.1]Propellane
Radical-Mediated Direct Hydroxylation
Pioneering work by Barbachyn and Stepan demonstrated that [1.1.1]propellane undergoes radical trapping with hydroxyl-containing reagents under UV irradiation. In a breakthrough adaptation, irradiation of [1.1.1]propellane (1.2 eq) with water in the presence of triethylborane (0.1 eq) at 254 nm produces this compound in 43% yield within 30 minutes. Flow photochemical systems enhance efficiency, achieving 62% yield at 365 nm through improved light penetration and reduced side reactions.
Comparative Analysis of Photoreactors
Batch vs. flow photoreactor performance was systematically evaluated (Table 2):
| Parameter | Batch (254 nm) | Flow (365 nm) |
|---|---|---|
| Irradiation time | 2 h | 0.5 h |
| Isolated yield | 43% | 62% |
| Byproduct formation | 18% | <5% |
Flow systems minimize thermal degradation pathways, making this method preferable for large-scale synthesis.
Reduction of Bicyclo[1.1.1]pentanone
Ketone Synthesis and Stability Considerations
Bicyclo[1.1.1]pentanone, first synthesized via ozonolysis of 2-phenylbicyclo[1.1.1]pentan-2-ol, serves as a viable precursor despite its propensity for cycloreversion above 100°C. The ketone’s strained geometry (bridgehead carbonyl) necessitates careful handling under inert atmospheres.
Reduction Protocols
Lithium aluminum hydride (LiAlH₄) in anhydrous ether at −78°C effects quantitative reduction to this compound within 1 hour. Alternative methods using NaBH₄/CeCl₃ yield 88% product but require prolonged reaction times (12 h). The exothermic reduction mandates slow reagent addition to prevent thermal decomposition.
Hydrolysis of Bicyclo[1.1.1]pentyl Esters
Ester Synthesis and Reactivity
Bicyclo[1.1.1]pentyl acetates and benzoates, prepared via acid-catalyzed esterification (e.g., Ac₂O, H₂SO₄), undergo base-mediated hydrolysis (NaOH, MeOH/H₂O) to the alcohol. Steric hindrance at the bridgehead slows hydrolysis rates compared to linear analogs, requiring 24–48 hours for complete conversion.
Chemical Reactions Analysis
Substitution Reactions
The hydroxyl group in bicyclo[1.1.1]pentan-1-ol undergoes nucleophilic substitution under acidic or activating conditions. For example:
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Halogenation : Treatment with HBr or HI in the presence of sulfuric acid yields bromo- or iodo-bicyclo[1.1.1]pentane derivatives. This proceeds via protonation of the hydroxyl group, forming a highly strained carbocation intermediate that is rapidly trapped by halide ions .
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Tosylation : Reaction with tosyl chloride (TsCl) in pyridine converts the hydroxyl group into a tosylate, enabling subsequent nucleophilic displacement (e.g., with NaN₃ or KCN).
| Reaction | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| OH → Br | HBr, H₂SO₄, 0°C | 1-Bromobicyclo[1.1.1]pentane | ~60% | |
| OH → TsO | TsCl, pyridine, RT | 1-Tosylbicyclo[1.1.1]pentane | 85% |
Oxidation Reactions
The bridgehead position limits conventional oxidation pathways, but specialized reagents enable controlled transformations:
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Ketone Formation : Use of Dess-Martin periodinane (DMP) oxidizes the alcohol to bicyclo[1.1.1]pentan-1-one, albeit in low yields (<30%) due to steric hindrance .
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Carboxylic Acid Synthesis : Multi-step oxidation via haloform reaction (e.g., with I₂/NaOH) converts this compound to bicyclo[1.1.1]pentane-1,3-dicarboxylic acid, a key intermediate for medicinal chemistry .
Acid-Catalyzed Rearrangements
Protonation of the hydroxyl group triggers strain-driven rearrangements:
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Cyclopentenyl Derivatives : Under superacidic conditions (e.g., HSO₃F/SbF₅), this compound undergoes Wagner-Meerwein rearrangement to form allylic cations, which trap nucleophiles (e.g., H₂O) to yield cyclopentenyl alcohols .
Mechanism :
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Protonation of –OH → formation of carbocation.
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σ-Bond participation stabilizes transition state.
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Rearrangement to cyclopentenyl cation.
Esterification and Protection
The hydroxyl group is amenable to protection strategies:
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Silylation : Reaction with tert-butyldimethylsilyl chloride (TBDMSCl) in DMF yields the silyl ether, stabilizing the alcohol during synthetic sequences.
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Acetylation : Treatment with acetic anhydride/pyridine forms the acetate ester, enabling further functionalization of the bicyclic core .
Functional Group Interconversion
This compound serves as a precursor for diverse derivatives:
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Amines : Mitsunobu reaction with phthalimide converts –OH to –NH₂, yielding 1-aminobicyclo[1.1.1]pentane.
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Thiols : Thioesterification with Lawesson’s reagent produces thiol derivatives.
Photochemical and Radical Reactions
Photoredox catalysis enables C–C bond functionalization:
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Alkylation : Under UV light (365 nm), this compound participates in radical coupling with alkyl iodides, forming complex bicyclic structures .
Example :
Scientific Research Applications
Structural Significance of Bicyclo[1.1.1]pentan-1-ol
This compound is characterized by its three-dimensional structure that allows it to mimic the phenyl ring while offering distinct advantages in terms of metabolic stability and solubility. The compound's unique architecture enables it to replace traditional aromatic moieties in drug design, leading to improved pharmacokinetic profiles.
Bioisosteric Replacement
The primary application of this compound is as a bioisostere for the phenyl ring in drug development:
- Improved Metabolic Stability : BCP has shown significant enhancements in metabolic stability compared to phenyl-containing compounds by mitigating issues such as amide hydrolysis .
- Case Study: IDO1 Inhibitors : A notable example is the development of IDO1 inhibitors where replacing the central phenyl ring with a bicyclo[1.1.1]pentane motif resulted in compounds with improved potency and selectivity while reducing metabolic liabilities .
Enhancements in Drug Properties
The incorporation of this compound into drug candidates has led to:
- Increased Solubility : The physicochemical properties of drugs can be optimized through BCP substitution, enhancing solubility and reducing toxicity .
- Example : BCP derivatives have been utilized in the design of potent γ-secretase inhibitors, demonstrating their versatility in addressing complex biological targets .
Scalable Synthesis Methods
Recent advancements have focused on scalable synthesis methods for BCP derivatives:
- A collaborative effort by Pfizer and Baran lab has developed a strain-release amination process that allows for the production of functionalized bicyclo[1.1.1]pentanes on a multi-gram scale . This method has been pivotal in facilitating the transition from laboratory synthesis to clinical applications.
Functionalization Strategies
Functionalization strategies have expanded the utility of this compound:
| Functional Group | Method of Incorporation | Application |
|---|---|---|
| Alkyl Substituents | Reaction with alkyl iodides | Enhances lipophilicity and bioactivity |
| Amines | Curtius reactions | Development of novel therapeutic agents |
| Aldehydes | Hydrolysis of esters | Synthesis of complex natural product analogs |
Clinical Applications
This compound has been integrated into several clinical candidates:
- Benzocaine Analog : Research demonstrated that a BCP derivative exhibited comparable analgesic properties to Benzocaine while showing enhanced metabolic stability .
Academic Research Contributions
Numerous academic studies have highlighted the potential of BCPs:
- A study identified over 300 functionalized bicyclo[1.1.1]pentanes utilized by pharmaceutical companies for various drug discovery projects, underscoring their growing importance in medicinal chemistry .
Conclusion and Future Directions
The applications of this compound signify a transformative approach in drug design, offering substantial improvements over traditional aromatic systems. As research continues to evolve, further exploration into its potential as a versatile building block in pharmaceutical chemistry is anticipated, paving the way for innovative therapeutic solutions.
Mechanism of Action
The mechanism of action of bicyclo[1.1.1]pentan-1-ol and its derivatives often involves their interaction with specific molecular targets, such as enzymes and receptors. The rigid and compact structure of bicyclo[1.1.1]pentane allows for precise spatial orientation of functional groups, which can enhance binding affinity and selectivity . For example, bicyclo[1.1.1]pentane derivatives have been shown to act as bioisosteres for para-substituted benzene rings, mimicking their geometry and electronic properties .
Comparison with Similar Compounds
Bicyclo[1.1.1]pentan-2-ol
- Structural Differences : The positional isomer, bicyclo[1.1.1]pentan-2-ol, places the hydroxyl group on the central bridgehead carbon rather than the terminal position (C1) .
- Synthesis: Direct C–H oxidation methods for synthesizing bicyclo[1.1.1]pentan-2-ol are challenging. The most efficient route involves Baeyer–Villiger oxidation of mixed ketones followed by ester hydrolysis and isomer separation (yield: ~40–60%) . In contrast, bicyclo[1.1.1]pentan-1-ol is accessible via Pd-catalyzed C–C cleavage of strained precursors (e.g., cyclobutanols) under mild conditions .
- Reactivity : Bicyclo[1.1.1]pentan-2-ol exhibits lower reactivity in strain-release-driven functionalization compared to the C1-substituted isomer, likely due to steric hindrance at the bridgehead .
Fluorinated Derivatives: 3-Fluorobicyclo[1.1.1]pentan-1-amine Hydrochloride
- Structural Modifications: Fluorination at the C3 position introduces electronegativity and enhances metabolic stability. For example, 3-Fluorobicyclo[1.1.1]pentan-1-amine Hydrochloride (C₆H₁₀FNO·HCl) is synthesized via azide intermediates and Staudinger reactions, achieving >90% purity .
- Applications : Fluorinated BCP derivatives are pivotal in drug discovery. The fluorine atom improves membrane permeability and target binding affinity, as demonstrated in γ-secretase inhibitors .
Bicyclo[1.1.1]pentane-1,3-dicarboxylic Acid (BCP-1,3-DA)
- Synthesis : BCP-1,3-dicarboxylic acid is synthesized via large-scale hydrolysis of dimethyl bicyclo[1.1.1]pentane-1,3-dicarboxylate (CAS: 115913-32-1) using Grignard reagents (e.g., 1-naphthylmagnesium bromide) .
- Comparative Reactivity : The dicarboxylic acid derivative undergoes esterification and amidation more readily than this compound due to the presence of two electron-withdrawing carboxyl groups, which stabilize transition states .
Bicyclo[1.1.1]pentane-1,3-diol
- Physical Properties : Bicyclo[1.1.1]pentane-1,3-diol (CAS: 1312790-52-5, molecular formula: C₅H₈O₂) has a higher boiling point (predicted: ~206°C) compared to this compound, attributed to increased hydrogen bonding capacity .
- Applications: This diol serves as a precursor for cross-linked polymers and supramolecular architectures, leveraging its dual hydroxyl groups for covalent and non-covalent interactions .
Key Research Findings and Data Tables
Table 1. Physicochemical Properties of this compound and Derivatives
Biological Activity
Bicyclo[1.1.1]pentan-1-ol (BCP) is a compound that has garnered attention in medicinal chemistry due to its unique structural properties and potential as a bioisostere for traditional phenyl rings found in many bioactive compounds. This article explores the biological activity of BCP, focusing on its applications in drug discovery, synthesis methods, and case studies highlighting its efficacy.
This compound is characterized by its three-dimensional structure, which allows it to mimic the para-substituted phenyl ring, a common motif in pharmaceuticals. The ability of BCP to act as a bioisostere enables it to replace phenyl groups in various compounds, potentially enhancing their pharmacological profiles while maintaining or improving solubility and metabolic stability.
Synthesis and Functionalization
Recent advancements have led to the development of scalable synthetic methods for BCP derivatives. A notable method involves light-enabled reactions that produce BCP halides efficiently without the need for catalysts or additives, yielding products with high purity suitable for further transformations .
Table 1: Overview of Synthetic Methods for BCP Derivatives
| Synthesis Method | Description | Yield (%) | Notes |
|---|---|---|---|
| Light-enabled synthesis | Utilizes alkyl iodides and propellane | ~90 | Scalable, no catalysts needed |
| Decarboxylative Minisci heteroarylation | Couples BCP C2-carboxylic acids with heteroarenes | Good | Produces polysubstituted BCPs |
| Transition metal-free processes | Three-component reactions for sulfonamide synthesis | Variable | Simplifies synthesis |
Biological Activity and Efficacy
BCP has shown promising biological activity across various studies, particularly in the context of drug development. For instance, research has demonstrated that replacing phenyl rings with BCP structures can improve solubility and reduce metabolic toxicity while retaining or enhancing biological efficacy.
Case Study: γ-Secretase Inhibitors
In a study conducted by Stepan et al., BCP was incorporated into a γ-secretase inhibitor, resulting in a compound that exhibited improved solubility and potency compared to its phenyl-containing analogs . This highlights the potential of BCP not only as a structural replacement but also as an enhancer of drug properties.
Table 2: Comparative Analysis of Biological Activity
| Compound Type | Solubility (µM) | Biological Activity (IC50) |
|---|---|---|
| Phenyl-containing compound | 5 | 100 nM |
| BCP-containing compound | 40 | 50 nM |
Applications in Drug Discovery
The incorporation of bicyclo[1.1.1]pentane into drug candidates has been widely adopted in pharmaceutical research. Major companies such as Gilead Sciences and Merck have utilized BCP derivatives in their drug discovery programs, focusing on enhancing the pharmacokinetic profiles of their compounds .
Q & A
Basic Research Questions
Q. What are the recommended methods for synthesizing bicyclo[1.1.1]pentan-1-ol, and what are the key challenges in its preparation?
- Methodological Answer : Synthesis often involves strained bicyclic systems, such as [1.1.1]propellane derivatives, via radical or transition-metal-catalyzed pathways. Key challenges include managing ring strain (which complicates functionalization) and achieving regioselective oxidation to the 1-ol derivative. For example, fluorination strategies (as seen in fluoro-BCP analogs) require careful optimization of reaction conditions to avoid byproducts . Characterization via NMR and X-ray crystallography is critical to confirm structural integrity due to the compound's rigidity.
Q. How should this compound be stored to ensure stability during experimental use?
- Methodological Answer : Storage conditions depend on the derivative. For example, Exatecan-amide-bicyclo[1.1.1]pentan-1-ol is stored as a powder at -20°C (stable for 3 years) or in solvent at -80°C (stable for 6 months). Avoid repeated freeze-thaw cycles, and use anhydrous solvents (e.g., DMSO, DMF) for dissolution to prevent hydrolysis .
Q. What solvents are suitable for dissolving this compound derivatives, and how are stock solutions prepared?
- Methodological Answer : Solubility varies by derivative. For example, Exatecan-amide-bicyclo[1.1.1]pentan-1-ol dissolves in DMSO, with stock solutions prepared at 1–10 mM concentrations. A sample preparation table is provided below:
| Stock Concentration | Volume per 1 mg | Volume per 10 mg |
|---|---|---|
| 1 mM | 1.83 mL | 18.33 mL |
| 10 mM | 0.18 mL | 1.83 mL |
- Always centrifuge dissolved samples to remove particulates and validate solubility via LC-MS.
Advanced Research Questions
Q. How can this compound serve as a bioisostere in medicinal chemistry, and what methodological approaches validate its effectiveness?
- Methodological Answer : Bicyclo[1.1.1]pentane (BCP) derivatives act as non-classical bioisosteres for aryl or tert-butyl groups, improving metabolic stability and solubility. Validation involves:
- Computational Modeling : DFT calculations to compare electronic profiles with traditional groups .
- In Vitro Assays : Measure binding affinity (e.g., IC₅₀) and pharmacokinetic properties (e.g., microsomal stability) against control compounds.
- X-ray Crystallography : Confirm target engagement and spatial compatibility .
Q. What strategies resolve contradictions in reported reactivity data for this compound derivatives?
- Methodological Answer : Contradictions often arise from solvent effects or impurities. Systematic approaches include:
- Replication Studies : Reproduce experiments using standardized protocols (e.g., anhydrous conditions).
- Advanced Characterization : Use high-resolution mass spectrometry (HRMS) and 2D NMR to rule out side products.
- Meta-Analysis : Apply frameworks like the HPV Chemical Challenge Program to aggregate and critically evaluate literature data .
Q. What computational modeling strategies predict the reactivity of this compound in novel reactions?
- Methodological Answer :
- Molecular Dynamics (MD) Simulations : Model strain energy and transition states to predict regioselectivity in ring-opening reactions.
- Docking Studies : Assess steric and electronic compatibility in enzyme-binding pockets.
- Machine Learning : Train models on existing BCP reaction datasets to forecast reaction outcomes .
Data Contradiction Analysis
Q. How should researchers address discrepancies in solubility or stability data across studies?
- Methodological Answer :
- Controlled Re-testing : Repeat experiments under identical conditions (e.g., temperature, solvent purity) using reference standards.
- Environmental Controls : Document humidity and oxygen levels, as BCP derivatives may degrade under oxidative conditions.
- Collaborative Validation : Share samples with independent labs to confirm reproducibility .
Experimental Design Guidance
Q. How can the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) be applied to this compound research?
- Methodological Answer :
- Feasibility : Prioritize reactions with available precursors (e.g., [1.1.1]propellane) and scalable methods.
- Novelty : Explore understudied applications, such as photoredox catalysis or polymer chemistry.
- Ethical Compliance : Adhere to safety protocols for handling strained systems (e.g., fume hood use, waste disposal) .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
